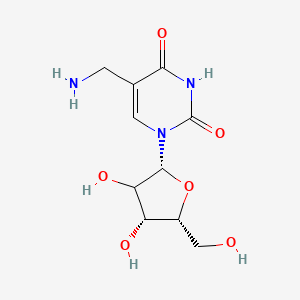

5-(Aminomethyl)uridine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H15N3O6 |

|---|---|

Peso molecular |

273.24 g/mol |

Nombre IUPAC |

5-(aminomethyl)-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H15N3O6/c11-1-4-2-13(10(18)12-8(4)17)9-7(16)6(15)5(3-14)19-9/h2,5-7,9,14-16H,1,3,11H2,(H,12,17,18)/t5-,6+,7?,9-/m1/s1 |

Clave InChI |

ZQVNMALZHZYKQM-WJZMDOFJSA-N |

SMILES isomérico |

C1=C(C(=O)NC(=O)N1[C@H]2C([C@H]([C@H](O2)CO)O)O)CN |

SMILES canónico |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CN |

Origen del producto |

United States |

Foundational & Exploratory

5-(Aminomethyl)uridine chemical structure and properties

An In-Depth Technical Guide to 5-(Aminomethyl)uridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, biological significance, and relevant experimental methodologies for this compound. The information is intended for professionals in chemical biology, molecular biology, and drug discovery.

Core Chemical Identity and Properties

This compound is a modified pyrimidine (B1678525) nucleoside, structurally analogous to the canonical RNA nucleoside, uridine (B1682114). It features an aminomethyl group (-CH₂NH₂) attached to the C5 position of the uracil (B121893) base. This modification is a key intermediate in the biosynthesis of more complex tRNA modifications.

Chemical Structure

IUPAC Name: 5-(aminomethyl)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione[1] SMILES: C1=C(C(=O)NC(=O)N1[C@H]2--INVALID-LINK--CO)O)O)CN[1] InChI Key: ZQVNMALZHZYKQM-JXOAFFINSA-N[1]

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative properties of this compound. While experimental spectroscopic data is not widely published, computed properties provide valuable insights.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅N₃O₆ | [1][2] |

| Molecular Weight | 273.24 g/mol | [1][2] |

| Exact Mass | 273.09608521 Da | [1] |

| CAS Number | 190448-73-8 | [1][2][3] |

| XLogP3 (Computed) | -2.6 | [1] |

| Hydrogen Bond Donors | 5 | [1] |

| Hydrogen Bond Acceptors | 7 | [1] |

| Rotatable Bond Count | 3 | [1] |

Biological Role and Signaling Pathways

The primary and most well-documented biological role of this compound is as a crucial intermediate in the post-transcriptional modification of transfer RNA (tRNA), particularly at the wobble position (nucleotide 34) of the anticodon loop.

tRNA Modification Pathway

In many prokaryotes, the wobble uridine is hypermodified to 5-methylaminomethyluridine (B1256275) (mnm⁵U) or its 2-thiolated derivative (mnm⁵s²U) to ensure translational fidelity.[4] this compound, often denoted as nm⁵U, is the direct precursor to this final modification.

In Gram-negative bacteria like Escherichia coli, a bifunctional enzyme, MnmC, is involved in the final two steps of the biosynthesis of mnm⁵s²U.[4] The pathway begins with the modification of uridine to 5-carboxymethylaminomethyl-(2-thio)uridine (cmnm⁵(s²)U). The MnmC enzyme then catalyzes the conversion of cmnm⁵(s²)U into 5-aminomethyl-(2-thio)uridine (nm⁵(s²)U), which is subsequently methylated by the same enzyme to form the final product, mnm⁵s²U.[4] In Gram-positive bacteria such as Bacillus subtilis, which lack an MnmC ortholog, this process is carried out by two separate enzymes: YurR converts cmnm⁵(s²)U to nm⁵(s²)U, and the methyltransferase MnmM completes the final methylation step.[5]

References

- 1. Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNALeu(UUR) and tRNALys - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Modomics - A Database of RNA Modifications [genesilico.pl]

- 4. researchgate.net [researchgate.net]

- 5. GIST Scholar: Characterization of 5-aminomethyl-2-thiouridine tRNA modification biosynthetic pathway in Bacillus subtilis [scholar.gist.ac.kr]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of 5-(Aminomethyl)uridine in Translation

This technical guide delves into the pivotal, albeit transient, role of this compound (nm5U) in the intricate process of protein synthesis. While not a final functional component of the translational machinery itself, nm5U is a critical intermediate in the biosynthesis of hypermodified nucleosides at the wobble position of transfer RNA (tRNA). These final modifications are essential for ensuring the accuracy and efficiency of codon recognition and maintaining the reading frame during translation.

The Biosynthetic Pathway: this compound as a Key Intermediate

This compound is a modified nucleoside found at position 34 (the wobble position) of the tRNA anticodon. It serves as a precursor to the more complex and functionally significant modification, 5-methylaminomethyluridine (B1256275) (mnm5U), and its 2-thiouridine (B16713) derivative (mnm5s2U). These modifications are widely conserved in prokaryotes and are crucial for the accurate decoding of codons ending in purines (A or G).[1][2][3][4][5][6][7]

The biosynthetic pathway for mnm5(s2)U differs between Gram-negative and Gram-positive bacteria.

In Gram-negative bacteria, such as Escherichia coli:

A bifunctional enzyme, MnmC, is responsible for the final two steps of the synthesis.[2][3][6][7][8]

-

The MnmE-MnmG enzyme complex first converts the wobble uridine (B1682114) to 5-carboxymethylaminomethyluridine (B1212367) (cmnm5U).[1][8][9]

-

The C-terminal domain of MnmC (MnmC1 or MnmC(o)) then catalyzes the FAD-dependent oxidative decarboxylation of cmnm5U to form this compound (nm5U).[1][2][8]

-

Subsequently, the N-terminal domain of MnmC (MnmC2 or MnmC(m)) utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to methylate nm5U, yielding the final product, mnm5U.[1][2][8]

In Gram-positive bacteria, such as Bacillus subtilis, which lack an MnmC ortholog:

Two separate enzymes carry out the final two steps of the pathway.[1][2][4]

-

Similar to Gram-negative bacteria, the pathway begins with the formation of cmnm5U by the MnmE-MnmG complex.[1]

-

An FAD-dependent oxidoreductase, YurR, converts cmnm5U to nm5U.[1]

-

A distinct methyltransferase, MnmM (formerly YtqB), then methylates nm5U to produce mnm5U, using SAM as the methyl source.[1][2][4][7]

The following diagram illustrates these biosynthetic pathways.

Function of the Resulting mnm5(s2)U Modification in Translation

The conversion of this compound to mnm5(s2)U at the wobble position has profound effects on the function of tRNA during translation. These hypermodifications are critical for maintaining translational fidelity and efficiency.

-

Codon Recognition: The primary role of mnm5(s2)U is to restrict the decoding of the third codon position, ensuring specific recognition of codons ending in A and G, while preventing misreading of codons ending in pyrimidines (U or C).[5][10] This is essential for the correct translation of two-codon families.

-

Translational Fidelity and Efficiency: The presence of the mnm5(s2)U modification enhances the stability of the codon-anticodon interaction. This leads to a reduction in translational errors, such as frameshifting, and increases the overall efficiency of protein synthesis.[11] The absence of these modifications can lead to pleiotropic phenotypes, including sensitivity to pH and general translational defects.[11]

-

Codon Preference: Studies have shown that the mnm5U modification can confer a decoding preference for NNG codons over NNA codons.[11]

Quantitative Data on Translational Effects

The impact of these modifications on translation rates has been quantified in E. coli. The data clearly demonstrates the importance of the complete mnm5s2U modification for the efficient translation of specific codons.

| tRNA Modification at U34 | Codon | Translation Rate (codons/s) |

| mnm5s2U (fully modified) | GAG | 7.7 |

| s2U (lacks mnm5 group) | GAG | 1.9 |

| mnm5U (lacks s2 group) | GAG | 6.2 |

| mnm5s2U (fully modified) | GAA | 18 |

| s2U (lacks mnm5 group) | GAA | 47 |

| mnm5U (lacks s2 group) | GAA | 4.5 |

| Data from (18) |

Experimental Protocols and Methodologies

The elucidation of the biosynthetic pathway of mnm5(s2)U and the function of this compound as an intermediate has been made possible through a combination of genetic, biochemical, and structural biology techniques.

Identification of Biosynthetic Genes

A common workflow for identifying the enzymes involved in this modification pathway, particularly in organisms lacking known orthologs, is as follows:

Key Experimental Procedures

-

Comparative Genomics: This approach is used to identify candidate genes responsible for the modification in organisms that lack known enzymes like MnmC. By comparing the genomes of organisms that have the mnm5s2U modification with those that do not, researchers can pinpoint genes that are uniquely present in the former.[2][4]

-

Gene Complementation Assays: To test the function of a candidate gene in vivo, it is expressed in a host organism where the corresponding gene has been deleted (e.g., expressing a B. subtilis candidate gene in an E. coli ΔmnmC strain). The restoration of the mnm5s2U modification is then assessed, typically by mass spectrometry analysis of isolated tRNA.[2][4]

-

In Vitro Methyltransferase and Oxidoreductase Assays: These assays confirm the specific biochemical activity of the purified candidate enzyme. For example, to confirm MnmM activity, the recombinant protein is incubated with a tRNA substrate containing nm5s2U and the methyl donor SAM. The conversion to mnm5s2U is then monitored, often using HPLC or mass spectrometry.[1][2][4]

-

X-ray Crystallography: Determining the crystal structure of the enzymes (like MnmM or YurR), often in complex with the anticodon stem-loop of their tRNA substrate, provides detailed insights into the molecular basis of substrate recognition and catalysis. These structures reveal the key amino acid residues involved in binding the tRNA and performing the chemical transformation.[1][2][4][8]

-

Mass Spectrometry: This is a crucial analytical technique used throughout the research process. It is used to identify and quantify the presence of modified nucleosides like cmnm5U, nm5U, and mnm5U in total tRNA isolates from different bacterial strains, confirming the effects of gene deletions or complementations.[4]

Conclusion

This compound occupies a central, though transient, position in a conserved tRNA modification pathway that is vital for translational accuracy. Its formation and subsequent methylation to 5-methylaminomethyluridine are critical steps that enable tRNAs to correctly and efficiently decode specific codons. Understanding this pathway and the enzymes involved not only deepens our fundamental knowledge of protein synthesis but also presents potential targets for the development of novel antimicrobial agents, as interfering with tRNA modification can be detrimental to bacterial viability. The methodologies outlined here provide a robust framework for the continued exploration of the complex world of RNA modifications and their impact on cellular function.

References

- 1. GIST Scholar: Characterization of 5-aminomethyl-2-thiouridine tRNA modification biosynthetic pathway in Bacillus subtilis [scholar.gist.ac.kr]

- 2. researchgate.net [researchgate.net]

- 3. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles of 5-substituents of tRNA wobble uridines in the recognition of purine-ending codons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. GIST Scholar: Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification [scholar.gist.ac.kr]

- 8. Structural basis for hypermodification of the wobble uridine in tRNA by bifunctional enzyme MnmC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insights into the Mechanism of Installation of 5-Carboxymethylaminomethyl Uridine Hypermodification by tRNA-Modifying Enzymes MnmE and MnmG - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-[[(carboxymethyl)amino]methyl]uridine is found in the anticodon of yeast mitochondrial tRNAs recognizing two-codon families ending in a purine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Prokaryotic Biosynthesis of 5-(Aminomethyl)uridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The post-transcriptional modification of transfer RNA (tRNA) is a critical process in all domains of life, ensuring translational fidelity and efficiency. One such modification, 5-(aminomethyl)uridine (nm5U), and its derivatives, are found at the wobble position (U34) of specific tRNAs in prokaryotes. These modifications are crucial for the accurate decoding of certain codons. The biosynthesis of nm5U is a multi-step enzymatic process involving a core set of highly conserved proteins. This technical guide provides a comprehensive overview of the biosynthesis of this compound in prokaryotes, detailing the enzymatic pathway, quantitative kinetic data of the key enzymes, and methodologies for its study.

The Core Biosynthetic Pathway

The biosynthesis of this compound in prokaryotes is primarily orchestrated by the MnmE and MnmG enzymes, which form a functional heterotetrameric complex (α2β2). This MnmEG complex catalyzes the initial and crucial step of modifying the uridine (B1682114) at position 34 of the tRNA anticodon. The pathway can proceed via two main routes, depending on the substrate utilized for the aminomethyl group.

In many prokaryotes, particularly Gram-negative bacteria such as Escherichia coli, the pathway often proceeds through a 5-carboxymethylaminomethyluridine (B1212367) (cmnm5U) intermediate when glycine (B1666218) is used as a substrate. This intermediate is subsequently converted to nm5U. Alternatively, the MnmEG complex can directly synthesize nm5U using ammonium (B1175870) as the substrate.

The key enzymes involved in this pathway are:

-

MnmE (TrmE): A GTPase that binds tetrahydrofolate (THF) and is involved in the transfer of a methylene (B1212753) group.

-

MnmG (GidA): An FAD-binding protein that interacts with MnmE and the tRNA substrate.

-

MnmC: A bifunctional enzyme found in many Gram-negative bacteria that catalyzes the final two steps in the conversion of cmnm5U to 5-methylaminomethyluridine (B1256275) (mnm5U), with nm5U as an intermediate. The C-terminal domain of MnmC possesses FAD-dependent oxidoreductase activity, responsible for converting cmnm5U to nm5U, while the N-terminal domain has S-adenosyl-L-methionine (SAM)-dependent methyltransferase activity for the subsequent methylation to mnm5U.[1][2]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymatic reactions in the biosynthesis of this compound and its subsequent modification in E. coli.

Table 1: Kinetic Parameters for the MnmEG-Catalyzed Reactions

| Reaction | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) |

| nm5s2U synthesis | tRNAGlu (ammonium-dependent) | 0.4 ± 0.1 | 0.10 ± 0.01 | 0.25 |

| cmnm5s2U synthesis | tRNAGlu (glycine-dependent) | 0.5 ± 0.1 | 0.08 ± 0.01 | 0.16 |

Table 2: Kinetic Parameters for the MnmC-Catalyzed Reactions

| Reaction | Substrate | Km (nM) | kcat (s-1) |

| cmnm5s2U → nm5s2U (Oxidoreductase activity) | cmnm5s2U-containing tRNAGlu | 600 | 0.34 |

| nm5s2U → mnm5s2U (Methyltransferase activity) | nm5s2U-containing tRNAGlu | 70 | 0.31 |

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of this compound and its Derivatives

References

The Discovery of 5-(Aminomethyl)uridine in Escherichia coli: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-(Aminomethyl)uridine (nm5U) is a modified nucleoside found in the wobble position of transfer RNA (tRNA) in Escherichia coli. It serves as a crucial intermediate in the biosynthesis of more complex modified nucleosides, such as 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U), which are vital for accurate and efficient protein synthesis. The discovery and characterization of nm5U and its biosynthetic pathway in E. coli have been pivotal in understanding the intricate mechanisms of tRNA modification and its role in translational fidelity. This technical guide provides an in-depth overview of the discovery of nm5U in E. coli, detailing the enzymatic pathways, experimental protocols used for its identification, and quantitative data related to its synthesis.

Introduction to this compound and its Significance

Post-transcriptional modifications of tRNA are essential for their proper function, including folding, stability, and accurate codon recognition. Modifications at the wobble position (position 34) of the anticodon are particularly critical for decoding messenger RNA (mRNA). In E. coli, the uridine (B1682114) at this position in tRNAs specific for certain amino acids undergoes a series of modifications, leading to the formation of complex nucleosides. This compound (nm5U) is a key intermediate in one such pathway. Its discovery was a significant step in unraveling the complex network of tRNA modification enzymes and their roles in maintaining cellular homeostasis.

The Biosynthetic Pathway of this compound in E. coli

The synthesis of this compound in E. coli is primarily accomplished through a sophisticated enzymatic pathway involving two key components: the MnmE-MnmG enzyme complex and the bifunctional enzyme MnmC.[1] There are two distinct routes for the formation of the aminomethyl group at the C5 position of uridine.

The MnmE-MnmG Complex: The Initial Step

The MnmE-MnmG complex, a heterodimer, catalyzes the initial modification of the wobble uridine.[2][3] This complex can utilize two different substrates to produce two different precursors to the final modified nucleoside:

-

The Ammonium (B1175870) Pathway: In the presence of ammonium as a substrate, the MnmE-MnmG complex can directly synthesize 5-aminomethyluridine (B12866518) (nm5U).[3]

-

The Glycine (B1666218) Pathway: When glycine is used as the substrate, the MnmE-MnmG complex produces 5-carboxymethylaminomethyluridine (B1212367) (cmnm5U).[4]

The Role of the Bifunctional Enzyme MnmC

The MnmC protein possesses two distinct enzymatic domains that are crucial for the subsequent steps of the modification pathway.[1] The discovery and characterization of these activities were instrumental in understanding the complete biosynthesis of mnm5s2U.

-

Oxidoreductase Domain (MnmC(o)): The C-terminal domain of MnmC functions as an FAD-dependent oxidoreductase. This domain catalyzes the conversion of cmnm5U, produced by the MnmE-MnmG complex in the glycine pathway, into nm5U.[4]

-

Methyltransferase Domain (MnmC(m)): The N-terminal domain of MnmC is an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. This domain is responsible for the final step in the synthesis of 5-methylaminomethyluridine (B1256275) (mnm5U) by methylating nm5U.[1]

The identification of these two distinct activities within a single polypeptide was a key finding in elucidating the biosynthetic pathway.[1]

The Discovery of this compound in E. coli Mutants

The definitive identification of this compound as an intermediate in tRNA modification came from the analysis of E. coli mutants deficient in the trmC gene (now known as mnmC). Specifically, the analysis of the trmC2 mutant was pivotal.

In a seminal 1987 study by Hagervall, Edmonds, McCloskey, and Björk, tRNA from a trmC2 mutant strain was isolated and analyzed.[1] Using a combination of chromatographic and mass spectrometric techniques, they identified the presence of 5-aminomethyl-2-thiouridine (B1259639) (nm5s2U), the 2-thiolated form of nm5U.[1] This finding strongly indicated that nm5U is an intermediate that accumulates in the absence of a functional MnmC methyltransferase domain.

In the same study, analysis of a different mutant, trmC1, revealed the accumulation of 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm5s2U), confirming it as the precursor to nm5s2U in the glycine-dependent pathway.[1] These findings allowed the researchers to propose the sequential order of the biosynthetic pathway.

Quantitative Data on this compound Synthesis

While precise kinetic parameters for all enzymatic steps are not fully elucidated, some quantitative data is available from various studies.

| Enzyme/Complex | Substrate(s) | Product | Kinetic Parameter | Value | Reference |

| MnmC | nm5s2U-tRNA, SAM | mnm5s2U-tRNA | Molecular Activity | 74 min-1 | [1] |

| MnmC | - | - | Cellular Concentration | ~78 molecules/genome equivalent | [1] |

Note: The molecular activity for the MnmC(o) domain (cmnm5U to nm5U) has not been explicitly reported in the reviewed literature. The yield of nm5U from the MnmE-MnmG ammonium pathway is also not quantitatively defined but is an active area of research.

Experimental Protocols

The identification and characterization of this compound in E. coli tRNA relied on a series of meticulous experimental procedures. Below are detailed methodologies for the key experiments.

Isolation of Bulk tRNA from E. coli

This protocol is adapted from standard procedures for tRNA extraction.

-

Cell Culture and Harvest: Grow E. coli cells (e.g., wild-type and mnmC mutant strains) in the desired growth medium to the late logarithmic phase. Harvest the cells by centrifugation.

-

Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., Tris-HCl with MgCl2). Lyse the cells using a method such as sonication or French press.

-

Phenol (B47542) Extraction: Extract the cell lysate with an equal volume of buffer-saturated phenol to remove proteins. Centrifuge to separate the aqueous and organic phases.

-

Ethanol Precipitation: Collect the aqueous phase containing the nucleic acids and precipitate the RNA by adding 2-3 volumes of cold ethanol. Incubate at -20°C to facilitate precipitation.

-

tRNA Purification: Collect the RNA pellet by centrifugation. To specifically isolate tRNA, further purification steps such as size-exclusion chromatography or anion-exchange chromatography can be employed.

Enzymatic Digestion of tRNA to Nucleosides

To analyze the nucleoside composition, the purified tRNA must be completely hydrolyzed to its constituent nucleosides.

-

Enzyme Digestion: Dissolve the purified tRNA in a suitable buffer. Add a mixture of nucleases, typically Nuclease P1 followed by bacterial alkaline phosphatase, to digest the tRNA into individual nucleosides.

-

Incubation: Incubate the reaction mixture at 37°C for a sufficient time to ensure complete digestion.

-

Enzyme Inactivation: Inactivate the enzymes, for example, by heat treatment.

Analysis of Nucleosides by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the different nucleosides in a sample.

-

Sample Preparation: Filter the digested tRNA sample to remove any particulate matter.

-

Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., a C18 column). Elute the nucleosides using a gradient of a suitable mobile phase, such as ammonium acetate (B1210297) or ammonium formate (B1220265) buffer with an organic modifier like acetonitrile (B52724) or methanol.

-

Detection and Quantification: Monitor the elution of the nucleosides using a UV detector, typically at a wavelength of 254 nm or 314 nm for thiolated nucleosides. The retention time and the peak area are used for identification and quantification, respectively, by comparing them to known standards.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is essential for the unambiguous identification of modified nucleosides.

-

LC-MS Analysis: Couple the HPLC system to a mass spectrometer (LC-MS). This allows for the determination of the mass-to-charge ratio (m/z) of each eluting nucleoside.

-

Tandem MS (MS/MS): To further confirm the structure, perform tandem mass spectrometry. In this technique, the ion corresponding to the nucleoside of interest is isolated and fragmented, and the resulting fragmentation pattern provides detailed structural information.

In Vitro Reconstitution of the Biosynthetic Pathway

To confirm the function of the enzymes involved, in vitro assays are performed.

-

Protein Purification: Purify the MnmE, MnmG, and MnmC proteins from overexpressing E. coli strains.

-

Reaction Setup: In a reaction buffer, combine the purified enzymes with a tRNA substrate (either total tRNA from a mutant lacking the modification or a specific in vitro transcribed tRNA), and the necessary co-factors (e.g., ammonium or glycine, S-adenosylmethionine, FAD, GTP).

-

Reaction and Analysis: Incubate the reaction mixture and then analyze the tRNA for the presence of the modified nucleoside using the digestion and HPLC/MS methods described above.

Visualizations of Pathways and Workflows

Biosynthetic Pathway of this compound

Caption: Biosynthesis of this compound (nm5U) in E. coli.

Experimental Workflow for the Identification of nm5U

Caption: Workflow for identifying this compound in E. coli tRNA.

Conclusion and Future Perspectives

The discovery of this compound in E. coli was a landmark in the field of tRNA modification. It highlighted the intricate and highly regulated enzymatic pathways that ensure the fidelity of protein synthesis. The identification of the MnmE-MnmG complex and the bifunctional MnmC enzyme has provided a framework for understanding how these modifications are synthesized.

For researchers and drug development professionals, this knowledge offers several avenues for exploration. The enzymes in this pathway could be potential targets for novel antimicrobial agents, as disruption of tRNA modification can be detrimental to bacterial growth. Furthermore, understanding the role of these modifications in translation can inform strategies for optimizing the expression of recombinant proteins in E. coli.

Future research will likely focus on the detailed kinetic characterization of the enzymes involved, the structural basis of their substrate specificity, and the interplay between different tRNA modification pathways. A deeper understanding of these processes will undoubtedly continue to reveal the profound impact of the "epitranscriptome" on cellular function.

References

- 1. Transfer RNA(5-methylaminomethyl-2-thiouridine)-methyltransferase from Escherichia coli K-12 has two enzymatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The output of the tRNA modification pathways controlled by the Escherichia coli MnmEG and MnmC enzymes depends on the growth conditions and the tRNA species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

The Pivotal Role of 5-(Aminomethyl)uridine at the Wobble Position: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of transfer RNA (tRNA), particularly at the wobble position (nucleotide 34) of the anticodon, are critical for maintaining translational fidelity and efficiency. This technical guide provides a comprehensive overview of the role of 5-(aminomethyl)uridine (nm5U) and its derivatives at this crucial position. We delve into the biosynthesis of nm5U, its impact on codon recognition and translation kinetics, and its intricate connection to cellular signaling pathways that govern cell growth and stress responses. This document summarizes key quantitative data, provides detailed experimental protocols for studying tRNA modifications, and presents visual representations of the associated molecular pathways to facilitate a deeper understanding of this vital aspect of gene expression.

Introduction

The accurate and efficient translation of the genetic code is fundamental to all life. Transfer RNAs act as the bridge between the messenger RNA (mRNA) template and the nascent polypeptide chain. The fidelity of this process is heavily reliant on the precise recognition of mRNA codons by the tRNA anticodon. The "wobble" hypothesis, proposed by Francis Crick, posits that the base at the first position of the anticodon (position 34) can engage in non-Watson-Crick base pairing with the third base of the codon. This flexibility is finely tuned by a vast array of post-transcriptional modifications. Among these, the modifications at the C5 position of uridine (B1682114) at the wobble position (U34) play a significant role.

This compound (nm5U) is a modification found at the wobble position of certain tRNAs. It is often further modified to 5-methylaminomethyluridine (B1256275) (mnm5U). These modifications are crucial for the accurate decoding of codons with A or G in the third position. Deficiencies in these modifications can lead to translational frameshifting, reduced protein synthesis, and have been implicated in various human diseases, including mitochondrial disorders. This guide will explore the multifaceted role of nm5U at the wobble position, providing a technical resource for researchers in the field.

Biosynthesis of this compound and its Derivatives

The biosynthesis of nm5U and its subsequent methylation to mnm5U is a multi-step enzymatic process. In bacteria, the pathway is well-characterized and involves the MnmE-MnmG complex and the bifunctional enzyme MnmC.

The MnmE-MnmG complex, a GTPase and a FAD-dependent enzyme respectively, catalyzes the formation of 5-carboxymethylaminomethyluridine (B1212367) (cmnm5U) from tRNA, glycine, and ATP. The MnmC enzyme then carries out the final two steps. The C-terminal oxidase domain of MnmC converts cmnm5U to nm5U, and the N-terminal methyltransferase domain subsequently methylates nm5U to mnm5U, using S-adenosyl-L-methionine (SAM) as the methyl donor.[1][2] In some bacteria, two separate enzymes, YurR (MnmC(o)-like) and MnmM (MnmC(m)-like), perform these last two steps.[2]

In eukaryotes, the orthologs of these enzymes are found in the mitochondria, where MTO1 (MnmG) and MTO2 (MnmE) are involved in the formation of the cmnm5 side chain.[3][4] The subsequent steps to form nm5U and mnm5U are less well-characterized in the cytoplasm of eukaryotes.

dot

Role in Codon Recognition and Translation

The presence of nm5U and its derivatives at the wobble position has a profound impact on the efficiency and fidelity of translation. These modifications are critical for the proper decoding of codons ending in purines (A and G).

Translation Efficiency

The absence of wobble modifications like mnm5s2U34 (a 2-thiolated derivative of mnm5U) significantly alters translation rates for specific codons. Studies in Escherichia coli have provided quantitative data on the effect of these modifications on the speed of translation.

| Codon | tRNA Modification Status | Translation Rate (codons/second) | Fold Change |

| GAA | Wild-type (mnm5s2U34) | 18 | - |

| GAA | Lacks 5-methylaminomethyl group (s2U34) | 47 | +2.6 |

| GAA | Lacks 2-thio group (mnm5U34) | 4.5 | -4.0 |

| GAG | Wild-type (mnm5s2U34) | 7.7 | - |

| GAG | Lacks 5-methylaminomethyl group (s2U34) | 1.9 | -4.1 |

| GAG | Lacks 2-thio group (mnm5U34) | 6.2 | -1.2 |

| Data adapted from a study on the influence of mnm5s2U34 modification in tRNAGlu on the translation rate of glutamate (B1630785) codons in E. coli.[5] |

These data indicate that the 5-methylaminomethyl group of mnm5s2U34 enhances the translation of G-ending codons while reducing the rate for A-ending codons, thereby balancing the translation speeds of synonymous codons. The 2-thio modification primarily enhances the recognition of A-ending codons.[5] The lack of these modifications can lead to ribosome pausing at specific codons, which can impact protein folding and overall protein expression levels.[6][7][8]

Translation Fidelity

Wobble modifications are also crucial for maintaining translational fidelity by preventing misreading of near-cognate codons. The absence of these modifications can increase the rate of amino acid misincorporation. While specific quantitative data for nm5U is limited, studies on related modifications suggest that they enhance the stability of the codon-anticodon interaction, allowing for more accurate discrimination against near-cognate tRNAs. Hypomodified tRNAs may have a reduced affinity for their cognate codons, leading to increased competition from non-cognate tRNAs and a higher error rate.[9][10]

Connection to Cellular Signaling Pathways

Defects in tRNA wobble modifications have been shown to impinge on major cellular signaling pathways, primarily the Target of Rapamycin (B549165) (TOR) and the General Amino Acid Control (GAAC) pathways, which are central regulators of cell growth, proliferation, and stress responses.

The TOR Pathway

The TOR pathway is a highly conserved signaling cascade that integrates nutrient availability with cell growth and proliferation. In yeast, loss of wobble uridine modifications, such as those dependent on the Elongator complex, leads to hypersensitivity to the TOR inhibitor rapamycin.[3][11][12] This suggests that proper tRNA modification is required for normal TOR signaling.

The mechanism appears to involve the transcription factor Gln3, which is negatively regulated by the TOR complex 1 (TORC1). Under nutrient-rich conditions, TORC1 promotes the phosphorylation of Gln3, leading to its sequestration in the cytoplasm. When TORC1 is inhibited (e.g., by rapamycin or nutrient limitation), Gln3 is dephosphorylated and translocates to the nucleus to activate the transcription of genes involved in nitrogen catabolite repression (NCR). In cells with defective tRNA wobble modifications, Gln3 is mislocalized to the nucleus even under normal growth conditions.[3][13] This suggests that the translational defects caused by the lack of these modifications are interpreted by the cell as a stress signal that leads to the downregulation of TORC1 activity.

dot

The General Amino Acid Control (GAAC) Pathway

The GAAC pathway is a conserved stress response pathway that is activated by amino acid starvation. A key player in this pathway is the protein kinase GCN2, which is activated by the accumulation of uncharged tRNAs. Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global reduction in protein synthesis but paradoxically increases the translation of the transcription factor GCN4.[14][15] GCN4 then activates the transcription of genes involved in amino acid biosynthesis.

While the primary activator of GCN2 is uncharged tRNA, there is evidence suggesting a link between tRNA modifications and the GAAC pathway.[16] The inefficient translation caused by the lack of wobble modifications could potentially lead to an increase in uncharged tRNA levels, thereby activating the GCN2-GCN4 cascade.

dot

References

- 1. Translational regulation of yeast GCN4. A window on factors that control initiator-trna binding to the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Basics: In Vitro Translation | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. biorxiv.org [biorxiv.org]

- 4. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Translational activation of GCN4 mRNA in a cell-free system is triggered by uncharged tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ribosome Pausing at Inefficient Codons at the End of the Replicase Coding Region Is Important for Hepatitis C Virus Genome Replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Translational control through differential ribosome pausing during amino acid limitation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Codon-specific ribosome stalling reshapes translational dynamics during branched-chain amino acid starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Wobble tRNA modification and hydrophilic amino acid patterns dictate protein fate | Semantic Scholar [semanticscholar.org]

- 10. journals.asm.org [journals.asm.org]

- 11. academic.oup.com [academic.oup.com]

- 12. [PDF] Multiple mechanisms activate GCN2 eIF2 kinase in response to diverse stress conditions | Semantic Scholar [semanticscholar.org]

- 13. Translational regulation of GCN4 and the general amino acid control of yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Wobble modification defect in tRNA disturbs codon–anticodon interaction in a mitochondrial disease | The EMBO Journal [link.springer.com]

- 15. Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Uncharged tRNA activates GCN2 by displacing the protein kinase moiety from a bipartite tRNA-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

enzymatic pathway for 5-(Aminomethyl)uridine synthesis

An In-depth Technical Guide on the Enzymatic Synthesis of 5-(Aminomethyl)uridine

Introduction

This compound (nm5U) is a post-transcriptional modification found in the wobble position (U34) of certain transfer RNAs (tRNAs). This modification is crucial for the accuracy and efficiency of protein translation, ensuring correct codon recognition and maintenance of the reading frame. The enzymatic synthesis of nm5U is a multi-step process involving a highly conserved set of enzymes. This guide provides a detailed overview of the core enzymatic pathway, quantitative data, experimental protocols, and visual diagrams for researchers in biochemistry, molecular biology, and drug development.

Core Enzymatic Pathway

The biosynthesis of this compound is initiated by the MnmE-MnmG enzyme complex, which modifies the uridine (B1682114) base at the C5 position. The pathway can proceed through two alternative routes depending on the substrate utilized.

1. MnmE-MnmG Complex Activity

The initial modification is catalyzed by a heterotetrameric α2β2 complex formed by the MnmE and MnmG proteins.[1]

-

MnmE (TrmE): A GTPase that binds tetrahydrofolate (THF) derivatives. GTP hydrolysis is essential for the modification reaction to proceed.[2][3]

-

MnmG (GidA): A flavin adenine (B156593) dinucleotide (FAD) and NADH-binding oxidoreductase that is primarily responsible for binding the tRNA substrate.[1][4]

The MnmEG complex utilizes N5,N10-methylenetetrahydrofolate (CH2THF) as the donor for the one-carbon methylene (B1212753) group that is attached to the C5 of uridine.[5] The reaction can proceed via two distinct pathways:

-

Ammonium-Dependent Pathway: The MnmEG complex can use ammonium (B1175870) (NH4+) as a substrate to directly catalyze the formation of this compound (nm5U) on the tRNA.[2]

-

Glycine-Dependent Pathway: More commonly, the complex utilizes glycine (B1666218) as a substrate, leading to the formation of an intermediate, 5-carboxymethylaminomethyluridine (B1212367) (cmnm5U).[2][5]

2. Conversion of cmnm5U to nm5U by MnmC

In many Gram-negative bacteria, such as Escherichia coli, the cmnm5U intermediate is further processed by the bifunctional enzyme MnmC to yield nm5U.[6][7] MnmC contains two distinct catalytic domains:

-

MnmC(o) Domain: This FAD-dependent oxidase domain catalyzes the oxidative cleavage of the carboxymethyl group from cmnm5U, releasing glycine and forming nm5U.[3][6]

-

MnmC(m) Domain: This S-adenosyl-L-methionine (SAM)-dependent methyltransferase domain subsequently methylates the aminomethyl group of nm5U to produce the final modified nucleoside, 5-methylaminomethyluridine (B1256275) (mnm5U).[3][6]

In Gram-positive bacteria like Bacillus subtilis that lack an mnmC ortholog, these two steps are performed by two separate enzymes, YurR (MnmC(o)-like) and MnmM (MnmC(m)-like), respectively.[6]

Enzymatic Pathway Diagram

Quantitative Data

The following table summarizes the steady-state kinetic parameters for the two enzymatic activities of the E. coli MnmC enzyme, which are central to the final steps of mnm5U biosynthesis.

| Enzyme Activity | Substrate | Km (nM) | kcat (s-1) | Source |

| MnmC (oxidase) | cmnm5s2U-tRNA | 600 | 0.34 | [8][9] |

| MnmC (methyltransferase) | nm5s2U-tRNA | 70 | 0.31 | [8][9] |

The kinetic data indicate that the second reaction (methylation) occurs faster or at a similar rate to the first (oxidative decarboxylation), which suggests a mechanism to prevent the accumulation of the nm5U intermediate.[8][9]

Experimental Protocols

In Vitro Reconstitution of the MnmE-MnmG Reaction

This protocol describes the in vitro synthesis of cmnm5U on a tRNA substrate using purified MnmE and MnmG enzymes.[10][11]

A. Materials and Reagents:

-

Purified MnmE and MnmG proteins

-

In vitro transcribed tRNA (e.g., tRNALys)

-

1 M Tris-HCl, pH 8.0

-

1 M MgCl2

-

3 M KCl

-

Glycerol

-

N5,N10-methylenetetrahydrofolate (CH2THF)

-

Flavin adenine dinucleotide (FAD)

-

Nicotinamide adenine dinucleotide (NADH)

-

Glycine

-

Guanosine-5′-triphosphate (GTP)

-

RNase inhibitor

B. Procedure:

-

Prepare a pre-incubation mixture by combining MnmE and MnmG (final concentrations of 40–50 µM each) in a buffer containing 100 mM Tris-HCl (pH 8.0), 100-150 mM KCl, and 5% glycerol.

-

Incubate the enzyme mixture for 30 minutes.

-

Prepare the final reaction mixture (50 µL total volume) with the following final concentrations:

-

50 mM Tris-HCl

-

5–10 mM MgCl2

-

100–150 mM KCl

-

0.5 mM CH2THF

-

0.5 mM FAD

-

0.5 mM NADH

-

2 mM Glycine

-

2 mM GTP

-

15–20 µg of in vitro transcribed tRNA

-

3-5% Glycerol

-

-

Add the pre-incubated MnmE-MnmG complex to the final reaction mixture.

-

Incubate the reaction overnight (12–14 hours) at 37°C under anoxic conditions to prevent oxidation of cofactors.[5]

-

Stop the reaction and proceed with tRNA purification and analysis.

HPLC-MS Analysis of tRNA Modifications

This protocol provides a general workflow for the identification and quantification of modified nucleosides from a tRNA sample.[12][13]

A. Materials and Reagents:

-

Purified total tRNA or specific tRNA species

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

Ammonium acetate (B1210297) buffer

-

Acetonitrile (HPLC grade)

-

Formic acid (MS grade)

B. Procedure:

-

tRNA Hydrolysis: Digest 1-5 µg of purified tRNA to single nucleosides by incubating with Nuclease P1 followed by bacterial alkaline phosphatase.

-

Chromatographic Separation: Separate the resulting nucleosides using reversed-phase high-performance liquid chromatography (HPLC). A C18 column is typically used with a gradient elution, for example:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

A shallow gradient from 100% A to 95% A over several minutes, followed by a steeper gradient to resolve all compounds.[13]

-

-

Mass Spectrometry Detection: Couple the HPLC output to a tandem quadrupole mass spectrometer (MS/MS) operating in positive ion mode.

-

Quantification: Use dynamic multiple reaction monitoring (DMRM) to identify and quantify individual nucleosides based on their specific precursor-to-product ion transitions and retention times.[12][13]

Experimental Workflow Diagram

References

- 1. The output of the tRNA modification pathways controlled by the Escherichia coli MnmEG and MnmC enzymes depends on the growth conditions and the tRNA species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymology of tRNA modification in the bacterial MnmEG pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SAXS analysis of the tRNA-modifying enzyme complex MnmE/MnmG reveals a novel interaction mode and GTP-induced oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Elucidation of the substrate of tRNA-modifying enzymes MnmEG leads to in vitro reconstitution of an evolutionarily conserved uridine hypermodification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GIST Scholar: Characterization of 5-aminomethyl-2-thiouridine tRNA modification biosynthetic pathway in Bacillus subtilis [scholar.gist.ac.kr]

- 7. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assay of both activities of the bifunctional tRNA-modifying enzyme MnmC reveals a kinetic basis for selective full modification of cmnm5s2U to mnm5s2U - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Insights into the Mechanism of Installation of 5-Carboxymethylaminomethyl Uridine Hypermodification by tRNA-Modifying Enzymes MnmE and MnmG - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Pivotal Role of 5-(Aminomethyl)uridine in Codon Recognition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modification of transfer RNA (tRNA) is a critical layer of gene expression regulation, ensuring the fidelity and efficiency of protein synthesis. Among the myriad of modified nucleosides, 5-(aminomethyl)uridine (nm5U) and its derivatives, located at the wobble position (U34) of the tRNA anticodon, play a crucial role in the precise decoding of messenger RNA (mRNA) codons. This technical guide provides a comprehensive overview of the biosynthesis of this compound, its impact on codon recognition patterns, and the experimental methodologies used to study these phenomena. We present quantitative data on the kinetics of enzymatic reactions and the effects on translation, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and workflows to serve as a valuable resource for researchers in the fields of molecular biology, biochemistry, and drug development.

Introduction

The accurate translation of the genetic code is fundamental to all life. Transfer RNAs act as adaptor molecules, bridging the gap between the nucleotide sequence of mRNA and the amino acid sequence of proteins. The interaction between the mRNA codon and the tRNA anticodon is the linchpin of this process. However, the standard Watson-Crick base pairing rules are often insufficient to explain the observed decoding patterns. The "wobble" hypothesis, proposed by Francis Crick, posits that the base at the first position of the anticodon (position 34) can pair with multiple bases at the third position of the codon. This flexibility is heavily influenced by post-transcriptional modifications of the wobble base.

Derivatives of 5-methyluridine (B1664183) (xm5U), which include 5-(carboxymethylaminomethyl)uridine (cmnm5U), this compound (nm5U), and 5-(methylaminomethyl)uridine (mnm5U), are widely conserved modifications found at the wobble position of many prokaryotic and eukaryotic tRNAs.[1][2] These modifications are crucial for the accurate recognition of codons ending in purines (A or G) and for maintaining the translational reading frame.[3][4] Dysregulation of these modification pathways has been linked to various human diseases, making the enzymes involved potential targets for therapeutic intervention.

This guide will delve into the technical details of the this compound modification pathway, its functional consequences for codon recognition, and the state-of-the-art techniques used to investigate them.

Biosynthesis of this compound and its Derivatives

The biosynthesis of nm5U and its derivatives is a multi-step enzymatic process. In bacteria, the initial step is the formation of 5-carboxymethylaminomethyluridine (B1212367) (cmnm5U), which is subsequently converted to nm5U and then to mnm5U.

The MnmEG Complex: The Initiating Step

The first committed step in the biosynthesis of xm5U modifications is catalyzed by the MnmE and MnmG protein complex.[5][6] MnmE is a GTPase that belongs to the GAD (G protein activated by dimerization) family, while MnmG (also known as GidA) is a FAD-dependent oxidoreductase.[7][8] Together, they form a heterotetrameric α2β2 complex that utilizes glycine (B1666218), methylene-tetrahydrofolate (CH2THF), FAD, NADH, and GTP to install a carboxymethylaminomethyl group onto the C5 position of the wobble uridine (B1682114) (U34) of specific tRNAs.[5][7] The MnmEG complex can also use ammonia (B1221849) instead of glycine as a substrate to directly form 5-aminomethyl (nm5) uridine, depending on the growth conditions.[5][9]

The Bifunctional Enzyme MnmC: Conversion to nm5U and mnm5U

In Gram-negative bacteria like Escherichia coli, the conversion of cmnm5U to the final mnm5U modification is carried out by the bifunctional enzyme MnmC.[6][10][11] MnmC possesses two distinct catalytic domains:

-

MnmC1 (C-terminal domain): An FAD-dependent oxidase that removes the carboxymethyl group from cmnm5U to produce nm5U.[10][11]

-

MnmC2 (N-terminal domain): An S-adenosyl-L-methionine (SAM)-dependent methyltransferase that methylates the amino group of nm5U to yield mnm5U.[10][11]

Alternative Pathways in Other Organisms

Interestingly, many Gram-positive bacteria and plants lack a clear MnmC ortholog, suggesting the existence of alternative enzymatic pathways.[12][13] In Bacillus subtilis, two separate enzymes, YurR (MnmC(o)-like) and MnmM (YtqB, MnmC(m)-like), have been identified to catalyze the two-step conversion of cmnm5s2U to mnm5s2U.[13]

Impact on Codon Recognition and Translation

The modifications at the wobble uridine have a profound impact on the decoding properties of tRNA, influencing both the efficiency and fidelity of translation.

Wobble Pairing and Codon Specificity

The xm5U modifications restrict the wobble pairing capabilities of U34, primarily enabling the recognition of codons ending in A and G, while discriminating against those ending in U and C.[14][15] This restriction is crucial for the correct translation of "split codon boxes" where the four codons starting with the same two bases code for different amino acids. The modification helps to pre-organize the anticodon loop into a conformation that is optimal for binding to purine-ending codons.[16]

Translational Efficiency and Ribosome Pausing

The presence of xm5U modifications generally enhances the rate of translation of their cognate codons.[17] Conversely, the absence of these modifications can lead to ribosome pausing at these codons, as the unmodified tRNA is less efficient at decoding.[17][18] This pausing can have significant downstream consequences, including protein misfolding and the activation of cellular stress responses.[17] Ribosome profiling studies have shown a 1.5- to 2.5-fold increase in ribosome occupancy at AAA, CAA, and GAA codons in organisms lacking the U34 2-thiolation, a modification often found in conjunction with xm5U.[17]

Maintaining Proteome Integrity

By ensuring optimal codon translation rates, tRNA modifications like this compound play a vital role in maintaining proteome integrity.[17] Slower decoding of specific codons due to the lack of these modifications can lead to widespread protein aggregation.[17] This highlights the intricate link between tRNA modification, translational kinetics, and protein homeostasis.

Quantitative Data on Enzymatic Activity and Codon Recognition

The following tables summarize key quantitative data from studies on the enzymes involved in this compound biosynthesis and the impact of these modifications on codon recognition.

Table 1: Kinetic Parameters of MnmC and MnmEG Enzymes

| Enzyme/Domain | Substrate tRNA | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |

| MnmC (total) | cmnm5s2U-tRNAGlu | 2.1 ± 0.4 | 0.14 ± 0.01 | 0.067 | [9] |

| MnmC(o) | cmnm5s2U-tRNAGlu | 1.8 ± 0.3 | 0.09 ± 0.01 | 0.050 | [9] |

| MnmC(m) | nm5s2U-tRNAGlu | 0.9 ± 0.2 | 0.23 ± 0.02 | 0.256 | [9] |

| MnmEG | U-tRNAGly (Ammonium pathway) | 3.2 ± 0.5 | 0.03 ± 0.002 | 0.009 | [9] |

| MnmEG | U-tRNAGly (Glycine pathway) | 2.8 ± 0.6 | 0.02 ± 0.001 | 0.007 | [9] |

Table 2: Ribosome A-Site Occupancy Changes Upon Loss of U34 Modifications

| Codon | Organism | Fold Change in Occupancy (mutant vs. WT) | tRNA Modification Lost | Reference |

| AAA | S. cerevisiae | 1.2 - 1.36 | mcm5s2U | [17] |

| CAA | S. cerevisiae | 1.2 - 1.36 | mcm5s2U | [17] |

| GAA | S. cerevisiae | ~1.2 | mcm5s2U | [17] |

| AAA | C. elegans | 1.5 - 2.5 | mcm5s2U | [17] |

| CAA | C. elegans | 1.5 - 2.5 | mcm5s2U | [17] |

| GAA | C. elegans | 1.5 - 2.5 | mcm5s2U | [17] |

Table 3: Thermodynamic Parameters of Anticodon Stem-Loop Interactions

| ASL Modification | ΔH° (kcal/mol) | ΔS° (eu) | ΔG°37 (kcal/mol) | Tm (°C) | Reference |

| Unmodified | -45.8 ± 1.2 | -129.0 ± 3.4 | -7.2 | 59.5 ± 0.2 | [19] |

| ψ39 | -52.2 ± 1.1 | -146.1 ± 3.2 | -7.1 | 64.5 ± 0.2 | [19] |

Note: Data for this compound specifically was not available in a comparable format. This table illustrates the stabilizing effect of another common anticodon loop modification, pseudouridine (B1679824) (ψ).

Table 4: Structural Data for MnmM from B. subtilis in complex with Gln-TTG anticodon stem loop and SAM

| Data Collection | |

| PDB ID | 8H0S |

| Resolution (Å) | 2.90 |

| Space group | P 1 |

| Unit cell lengths (Å) | a=43.18, b=60.75, c=94.06 |

| Unit cell angles (°) | α=90.97, β=93.10, γ=101.55 |

| Refinement | |

| R-work | 0.241 |

| R-free | 0.285 |

| RMSD bond lengths (Å) | 0.005 |

| RMSD bond angles (°) | 1.263 |

Data obtained from the Protein Data Bank.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound and its role in codon recognition.

In Vitro Reconstitution of the MnmEG Reaction

This protocol describes the in vitro reconstitution of the enzymatic activity of the MnmE and MnmG complex to produce cmnm5U-modified tRNA.[7][10]

Materials:

-

Purified MnmE and MnmG proteins

-

In vitro transcribed or purified hypomodified tRNA (e.g., from a ΔmnmE strain)

-

1 M Tris-HCl, pH 8.0

-

1 M KCl

-

500 mM MgCl2

-

N5,N10-Methylenetetrahydrofolate (CH2THF)

-

Flavin adenine (B156593) dinucleotide (FAD)

-

Nicotinamide adenine dinucleotide (NADH)

-

Glycine

-

Guanosine-5'-triphosphate (GTP)

-

RNase inhibitor

-

Anoxic glovebox chamber

Procedure:

-

Prepare all buffers and stock solutions under anoxic conditions in a glovebox.

-

Pre-incubate MnmE and MnmG (final concentration ~40-50 µM each) in a solution containing 100 mM Tris-HCl (pH 8.0), 100-150 mM KCl, and 5% glycerol for 30 minutes.

-

Prepare the reaction mixture containing 50 mM Tris-HCl (pH 8.0), 5-10 mM MgCl2, 100-150 mM KCl, 0.5 mM CH2THF, 0.5 mM FAD, 0.5 mM NADH, 2 mM glycine, 2 mM GTP, and 15-20 µg of tRNA per 50 µL reaction.

-

Add RNase inhibitor to the tRNA before adding it to the reaction mixture.

-

Initiate the reaction by adding the pre-incubated MnmEG complex to the reaction mixture.

-

Incubate the reaction overnight (12-14 hours) at 37°C.

-

Stop the reaction and extract the tRNA for analysis by HPLC-mass spectrometry.

Ribosome Profiling to Analyze Codon Occupancy

Ribosome profiling (Ribo-Seq) is a powerful technique to obtain a genome-wide snapshot of translation. This protocol is adapted for studying the effects of tRNA modifications on ribosome pausing.[17][20]

Materials:

-

Yeast or mammalian cells (wild-type and modification-deficient mutant strains)

-

Lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 100 µg/mL cycloheximide)

-

RNase I

-

Sucrose (B13894) gradient solutions (e.g., 10-50%)

-

RNA extraction kit

-

Library preparation kit for next-generation sequencing

Procedure:

-

Treat cells with cycloheximide to arrest translating ribosomes.

-

Lyse the cells and treat the lysate with RNase I to digest mRNA not protected by ribosomes.

-

Isolate monosomes by sucrose gradient ultracentrifugation.

-

Extract the ribosome-protected mRNA fragments (footprints), typically ~28-30 nucleotides in length.

-

Prepare a cDNA library from the footprints for high-throughput sequencing.

-

Sequence the library and align the reads to a reference transcriptome.

-

Analyze the data to determine ribosome occupancy at each codon. A "pause score" can be calculated by normalizing the ribosome density at a specific codon to the average ribosome density of the corresponding gene.[5][21]

HPLC-Mass Spectrometry for Modified Nucleoside Analysis

This method allows for the sensitive detection and quantification of modified nucleosides, including this compound and its derivatives, from total tRNA.[2][11]

Materials:

-

Purified total tRNA

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

HPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap)

-

Reversed-phase C18 column

-

Mobile phase A: 0.1% formic acid in water

-

Mobile phase B: 0.1% formic acid in acetonitrile

Procedure:

-

Digest the purified tRNA to single nucleosides using nuclease P1 and bacterial alkaline phosphatase.

-

Separate the nucleosides by reversed-phase HPLC using a gradient of mobile phase A and B.

-

Detect the eluting nucleosides by mass spectrometry in positive ion mode.

-

Identify this compound and its derivatives based on their accurate mass-to-charge ratio (m/z) and retention time.

-

Quantify the relative abundance of the modified nucleosides by integrating the peak areas from the extracted ion chromatograms.

Conclusion and Future Directions

The post-transcriptional modification of tRNA with this compound and its derivatives is a fundamentally important process that fine-tunes codon recognition and ensures the efficiency and fidelity of protein synthesis. This technical guide has provided a detailed overview of the biosynthesis of these modifications, their functional consequences, and the experimental approaches used to study them. The quantitative data and detailed protocols presented herein serve as a valuable resource for researchers seeking to further unravel the complexities of tRNA modification and its role in gene expression.

Future research in this area will likely focus on several key aspects. Elucidating the precise molecular mechanisms by which these modifications influence ribosome dynamics and protein folding will be a major area of investigation. The development of novel techniques for the site-specific installation of these modifications into synthetic tRNAs will enable more detailed biophysical and structural studies. Furthermore, a deeper understanding of the regulation of the modification pathways and their links to human diseases will open up new avenues for the development of targeted therapeutics. The continued application of high-throughput techniques like ribosome profiling and quantitative mass spectrometry will be instrumental in achieving these goals and further illuminating the intricate world of the epitranscriptome.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. Identification and codon reading properties of 5-cyanomethyl uridine, a new modified nucleoside found in the anticodon wobble position of mutant haloarchaeal isoleucine tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PausePred and Rfeet: webtools for inferring ribosome pauses and visualizing footprint density from ribosome profiling data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Upregulating tRNAs in Mammalian Cells through Transfection of In Vitro Transcribed tRNAs [protocols.io]

- 8. Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNALeu(UUR) and tRNALys - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 8h0s - Crystal structure of MnmM from B. subtilis complexed with Gln-TTG anti-codon stem loop and SAM (2.90 A) - Experimental details - Protein Data Bank Japan [pdbj.org]

- 10. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 11. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. SURVEY AND SUMMARY: Roles of 5-substituents of tRNA wobble uridines in the recognition of purine-ending codons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. Anticodon stem-loop tRNA modifications influence codon decoding and frame maintenance during translation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Optimization of Codon Translation Rates via tRNA Modifications Maintains Proteome Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scienceopen.com [scienceopen.com]

- 19. Stabilization of the anticodon stem-loop of tRNALys,3 by an A+-C base-pair and by pseudouridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Tracing Translational Footprint by Ribo-Seq: Principle, Workflow, and Applications to Understand the Mechanism of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Identification of Ribosome Pause Sites Using a Z-Score Based Peak Detection Algorithm | Semantic Scholar [semanticscholar.org]

The Structural Influence of 5-(Aminomethyl)uridine on the tRNA Anticodon Loop: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural impact of the modified nucleoside 5-(aminomethyl)uridine (AmU) on the anticodon loop of transfer RNA (tRNA). The presence of AmU and its derivatives at the wobble position (position 34) of the anticodon is crucial for accurate and efficient protein synthesis. This document summarizes key structural changes, outlines relevant experimental methodologies, and presents a visual representation of the biosynthetic pathway leading to a related modified nucleoside.

Introduction

Post-transcriptional modifications of tRNA are essential for its proper folding, stability, and function in decoding messenger RNA (mRNA) codons. Modifications within the anticodon loop, particularly at the wobble position 34, play a critical role in defining the codon recognition properties of tRNA. This compound and its derivatives, such as 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U), are found in various bacterial and eukaryotic tRNAs. These modifications are known to restrict codon recognition to purine-ending codons (A or G) and enhance translational fidelity. The structural basis for this enhanced function lies in the specific conformational changes induced by these modifications within the anticodon loop.

Structural Impact of this compound Derivatives

The primary structural consequence of this compound and its derivatives in the anticodon loop is a significant conformational change that deviates from the canonical A-form helical structure. X-ray crystallography studies of enzymes complexed with anticodon stem-loops (ASLs) containing these modifications have provided critical insights into this structural rearrangement.

A key finding is the "flipped-out" conformation of the modified uridine (B1682114) at position 34 (U34) and the preceding uridine at position 33 (U33). In this conformation, the bases of both U33 and the modified U34 are swiveled out from the helical stack of the anticodon loop. This base flipping is crucial for the recognition of the modified tRNA by enzymes involved in its further modification and by the ribosome during translation. This conformational change is believed to contribute to the stabilization of the codon-anticodon interaction and prevent misreading of codons.

Biosynthetic Pathway of 5-methylaminomethyl-2-thiouridine (mnm⁵s²U)

This compound is an intermediate in the biosynthesis of more complex modifications like 5-methylaminomethyl-2-thiouridine (mnm⁵s²U). Understanding this pathway is crucial for studying the function of these modifications and for developing potential antimicrobial agents that target these enzymatic steps. In Escherichia coli, the biosynthesis of mnm⁵s²U involves a series of enzymatic reactions. The pathway starts with a uridine at position 34 of the tRNA, which is first thiolated at position 2 to form 2-thiouridine (B16713) (s²U). Subsequently, the MnmE and MnmG enzymes catalyze the addition of a carboxymethylaminomethyl group to the C5 position of the uracil (B121893) base, forming cmnm⁵s²U. The bifunctional enzyme MnmC then carries out the final two steps: the MnmC(o) domain removes the carboxymethyl group to yield 5-aminomethyl-2-thiouridine (B1259639) (nm⁵s²U), and the MnmC(m) domain methylates the amino group to produce the final product, mnm⁵s²U[1][2][3].

Experimental Protocols

The study of the structural impact of this compound on the anticodon loop relies on a combination of biochemical and biophysical techniques. Below are generalized protocols for the key experiments. It is important to note that these are foundational methods, and specific parameters may need to be optimized for tRNA containing this compound.

In Vitro Preparation of Modified Anticodon Stem-Loop RNA

The generation of specific RNA sequences, such as the anticodon stem-loop (ASL), containing modified nucleosides is a prerequisite for structural studies. While chemical synthesis can be employed, in vitro transcription is a common method for producing larger quantities of RNA. Incorporating modified nucleosides like this compound often requires specialized techniques.

Protocol: In Vitro Transcription of an Anticodon Stem-Loop

-

Template Preparation: A DNA template encoding the desired ASL sequence is synthesized. The template should include a T7 RNA polymerase promoter sequence upstream of the ASL sequence.

-

Transcription Reaction: The transcription reaction is assembled with the DNA template, T7 RNA polymerase, and a mixture of the four standard ribonucleoside triphosphates (NTPs). To incorporate the modified uridine, a chemically synthesized and protected this compound triphosphate would be required. The availability and incorporation efficiency of such a modified NTP are critical considerations.

-

Purification: The transcribed RNA is purified from the reaction mixture using denaturing polyacrylamide gel electrophoresis (PAGE). The band corresponding to the ASL is excised, and the RNA is eluted from the gel.

-

Desalting and Folding: The purified RNA is desalted using size-exclusion chromatography or dialysis. The RNA is then folded into its correct conformation by heating at 95°C for 5 minutes, followed by slow cooling to room temperature in a buffer containing magnesium chloride.

X-ray Crystallography of the Modified Anticodon Stem-Loop

X-ray crystallography provides high-resolution structural information about macromolecules. To study the structural impact of this compound, the modified ASL can be crystallized, either alone or in complex with a binding partner, such as a protein or another RNA molecule.

Protocol: Crystallization and Structure Determination

-

Sample Preparation: The purified and folded modified ASL is concentrated to a high concentration (typically 5-10 mg/mL).

-

Crystallization Screening: A broad range of crystallization conditions are screened using vapor diffusion methods (hanging drop or sitting drop). This involves mixing the RNA sample with a variety of precipitants, buffers, and salts.

-

Crystal Optimization: Once initial crystals are obtained, the crystallization conditions are optimized to produce larger, well-diffracting crystals.

-

Data Collection: The crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination: The diffraction data are processed, and the structure is solved using molecular replacement, if a suitable model is available, or by experimental phasing methods. The final atomic model is built and refined against the experimental data.

NMR Spectroscopy of the Modified Anticodon Stem-Loop

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of macromolecules in solution. It can provide detailed information about the conformation of the anticodon loop containing this compound.

Protocol: NMR Structural Analysis

-

Sample Preparation: A highly concentrated and pure sample of the modified ASL is prepared in a suitable NMR buffer, often containing deuterium (B1214612) oxide (D₂O).

-

NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are performed, such as ¹H-¹H COSY, TOCSY, and NOESY, as well as ¹H-¹³C and ¹H-¹⁵N HSQC if isotopic labeling is employed.

-

Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in the RNA molecule.

-

Structural Restraint Generation: The NOESY spectra are used to generate distance restraints between protons that are close in space. Torsion angle restraints can also be derived from other NMR parameters.

-

Structure Calculation: The experimental restraints are used in computational algorithms to calculate a family of three-dimensional structures consistent with the NMR data.

-

Structure Validation: The quality of the calculated structures is assessed using a variety of statistical and structural criteria.

Molecular Dynamics Simulations of the Modified Anticodon Stem-Loop

Molecular dynamics (MD) simulations provide a computational approach to study the dynamic behavior of macromolecules at an atomic level. MD simulations can complement experimental data by providing insights into the conformational flexibility of the anticodon loop.

Protocol: Molecular Dynamics Simulation

-

System Setup: An initial three-dimensional model of the modified ASL is generated, either from experimental data or through homology modeling. The RNA is placed in a simulation box filled with water molecules and counter-ions to neutralize the system.

-

Parameterization: The force field parameters for the non-standard this compound residue need to be developed or obtained from existing libraries.

-

Minimization and Equilibration: The system is energy-minimized to remove any steric clashes. This is followed by a period of equilibration, where the temperature and pressure of the system are gradually brought to the desired values.

-

Production Run: A long-timescale MD simulation is performed to sample the conformational space of the anticodon loop.

-

Trajectory Analysis: The resulting trajectory is analyzed to study various structural and dynamic properties, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bonding patterns, and conformational changes.

Conclusion

The presence of this compound and its derivatives in the anticodon loop of tRNA induces a distinct "flipped-out" conformation that is critical for accurate decoding of mRNA. While the qualitative structural impact is well-established, further research is needed to provide detailed quantitative data on the conformational changes. The experimental and computational protocols outlined in this guide provide a framework for researchers to further investigate the structure-function relationships of this important tRNA modification. A deeper understanding of these mechanisms will be invaluable for the fields of molecular biology, drug discovery, and the development of novel therapeutics targeting protein synthesis.

References

5-(Aminomethyl)uridine: A Potential Antitumor Agent Explored

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

5-(Aminomethyl)uridine, a purine (B94841) nucleoside analog, has emerged as a compound of interest in the field of oncology. Its structural similarity to endogenous nucleosides allows it to interfere with fundamental cellular processes, suggesting its potential as an antitumor agent. This technical guide provides a comprehensive overview of the current understanding of this compound, including its synthesis, proposed mechanisms of action, and available preclinical data. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this molecule.

Core Concepts and Mechanism of Action

This compound is thought to exert its antitumor effects through several mechanisms, primarily centered around the disruption of nucleic acid metabolism and the induction of programmed cell death (apoptosis)[1]. As a nucleoside analog, it can be recognized by cellular enzymes involved in DNA and RNA synthesis, leading to the inhibition of these critical processes and ultimately halting cell proliferation[1].

One of the key proposed mechanisms is the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication[2]. By inhibiting TS, this compound and its derivatives can deplete the cellular pool of dTMP, leading to an imbalance in deoxynucleotide triphosphates (dNTPs) and subsequent DNA damage and cell cycle arrest[2].

Furthermore, the incorporation of this compound or its metabolites into DNA and RNA can lead to the formation of non-functional nucleic acids, triggering cellular stress responses and activating apoptotic pathways[1].

Quantitative Data on Antitumor Activity

While extensive quantitative data for this compound is still emerging, studies on its derivatives provide valuable insights into its potential potency. The following table summarizes the inhibitory constants (Ki) of several N-substituted 5-aminomethyl-2'-deoxyuridine 5'-phosphates against thymidylate synthetase from various sources.

| Compound | Enzyme Source | Ki (µM)[2] |

| 5-(2-dimethylaminoethylaminomethyl)-2'-deoxyuridine 5'-phosphate | Escherichia coli | 6 |

| Calf Thymus | 3.1 | |

| Ehrlich Ascites Tumor | 14 | |

| 5-dimethylaminomethyl-2'-deoxyuridine 5'-phosphate | Escherichia coli | |

| Calf Thymus | ||

| Ehrlich Ascites Tumor | ||

| 5-pyrrolidinylmethyl-2'-deoxyuridine 5'-phosphate | Escherichia coli | |

| Calf Thymus | ||

| Ehrlich Ascites Tumor |

Note: Specific Ki values for the latter two compounds were not explicitly provided in the cited source but were stated to be substrate competitive inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's antitumor potential.

Synthesis of this compound Derivatives

A general method for the synthesis of N-substituted 5-aminomethyl-2'-deoxyuridines has been described[2]. This protocol can be adapted for the synthesis of this compound.

Procedure:

-

Protection of the Ribofuranosyl Group: Start with a suitable uridine (B1682114) precursor where the hydroxyl groups on the ribose moiety are protected. For example, 1-(3,5-Di-O-p-toluoyl-2-deoxy-beta-D-ribofuranosyl)-5-chloromethyluracil can be used as a starting material[2].

-

Amination: Treat the protected 5-chloromethyluracil derivative with the desired amine to introduce the aminomethyl group at the C5 position of the uracil (B121893) ring[2].

-

Deprotection: Remove the protecting groups from the ribose moiety. This can be achieved by treatment with anhydrous potassium carbonate in methanol (B129727) to yield the free beta-nucleoside[2].

-

Phosphorylation (Optional): To generate the 5'-phosphate derivative, the synthesized nucleoside can be subjected to standard phosphorylation procedures.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-